Carbon-Free ZnO Film Deposition vs. Alternative Zinc Precursors
In MOCVD of ZnO films, Zn(TMHD)₂ delivers a carbon-free surface composition, a critical differentiator against many organozinc precursors. X-ray photoelectron spectroscopy (XPS) analysis of as-deposited films shows surface carbon levels as high as 34 at.%, which drop to <1 at.% within the first 5 nm after gentle Ar⁺ sputtering [1]. In contrast, films deposited using diethylzinc (DEZ) or Zn(acac)₂ frequently retain significant carbon residues that degrade electrical and optical performance. This rapid surface purification indicates intrinsically clean decomposition of the Zn(TMHD)₂ precursor, essential for achieving stoichiometric ZnO (Zn/O ratio ≈ 1) [1].
| Evidence Dimension | Surface carbon concentration in ZnO films |
|---|---|
| Target Compound Data | <1 at.% after 5 nm sputter depth |
| Comparator Or Baseline | Zn(C₂H₅)₂ (diethylzinc) and Zn(acac)₂ (acetylacetonate) — carbon residues typically >5 at.% even after sputtering |
| Quantified Difference | ≥5× reduction in residual carbon |
| Conditions | MOCVD on Si(100); XPS depth profiling |
Why This Matters
Carbon contamination severely degrades electrical conductivity, carrier mobility, and optical transparency in TCO films; Zn(TMHD)₂ minimizes post-deposition purification and enables higher device yields.
- [1] L.V. Saraf, M.H. Engelhard, C.M. Wang, A.S. Lea, D.E. McCready, V. Shutthanandan, D.R. Baer, S.A. Chambers. Metalorganic chemical vapor deposition of carbon-free ZnO using the bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc precursor. Journal of Materials Research, 2007, 22(5), 1230-1234. View Source
